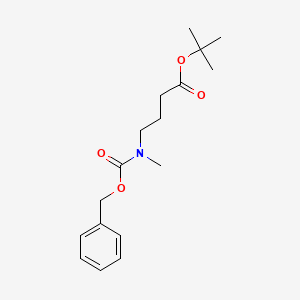

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate

Overview

Description

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate, also known as Boc-4-amino-tert-butyl-L-phenylalanine methyl ester, is a chemical compound used in scientific research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.

Scientific Research Applications

Molecular Structure Analysis

The compound's molecular structure and conformation have been studied, revealing its extended, nearly all-trans C5 conformation with an intramolecular N-H...O=C hydrogen bond. Weak intermolecular hydrogen bonds and hydrophobic contacts, including C-H...O hydrogen bonds and CH/π interactions, are observed in its crystal structure. This understanding aids in the analysis of its behavior in different environments, such as in n-hexane solution, where it shows varied molecular conformations (Kozioł et al., 2001).

Peptide Synthesis

This compound has been utilized in the synthesis of protected peptides, particularly those containing aminomalonate and (amino)(cyano)acetate residues. These peptides have potential applications in biomedical research and drug development. They are alkylated under mildly basic conditions and can undergo Michael addition reactions (Matt & Seebach, 1998).

Intermediate in Synthesis

It serves as an intermediate in the synthesis of various compounds, including protected methyl esters of non-proteinogenic amino acids. The compound's structural features allow for orthogonal protection, crucial in synthesizing complex biomolecules (Temperini et al., 2020).

Initiator for Polymerization

In polymer science, derivatives of this compound, such as di-tert. butyl peroxide, have been used as initiators for polymerization processes, specifically in the synthesis of polymers from styrene. This application is significant in material science for creating various polymeric materials (Allen & Bevington, 1961).

Structural Role in Peptides

The compound has been studied for its role in determining peptide conformation. Specifically, its conformation in the crystal structure of certain peptides, such as N-methyl-L-tyrosine derivatives, has been analyzed. This research contributes to a better understanding of peptide structures and their potential applications (Jankowska et al., 2002).

Mechanism of Action

Target of Action

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate is a complex organic compound It belongs to the class of organic compounds known as sulfonylanilines . These compounds are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes.

Mode of Action

The presence of the benzyloxy group suggests potential interactions at the benzylic position . This could result in changes to the energy state of the molecule, potentially influencing its interactions with its targets .

Biochemical Pathways

Sulfonylanilines, a class of compounds to which this molecule belongs, are known to interact with various biochemical pathways .

Properties

IUPAC Name |

tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-8-12-18(4)16(20)21-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEHIJCLHUCWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan](/img/structure/B1412321.png)

![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)

![Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1412325.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)